1-Methyl-4-(3-methylpiperidin-4-yl)piperazine

Vue d'ensemble

Description

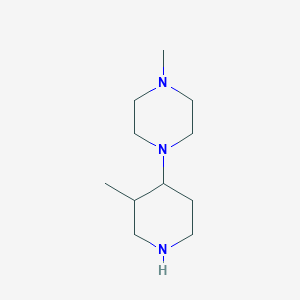

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of two piperazine rings, one of which is substituted with a methyl group at the 1-position and a 3-methylpiperidin-4-yl group at the 4-position . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine typically involves the reaction of 1-methylpiperazine with 3-methylpiperidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly in SNAr (nucleophilic aromatic substitution) processes. Key characteristics include:

Reaction with aryl halides

-

Reacts with activated aryl halides (e.g., nitro-substituted fluorobenzenes) under basic conditions:

Representative reaction :

text1-Methyl-4-(piperidin-4-yl)piperazine + 1-fluoro-2-methoxy-4-nitrobenzene → 1-methyl-4-(1-(2-methoxy-4-nitrophenyl)piperidin-4-yl)piperazine

Reductive Amination

The piperazine nitrogen undergoes reductive amination with ketones:

Key parameters :

Example :

text4-Methylpiperidone + 1,4-dioxa-8-azaspiro[4.5]decane → 1-methyl-4-(3-methylpiperidin-4-yl)piperazine derivatives

Cross-Coupling Reactions

Palladium-mediated coupling expands structural diversity:

Buchwald-Hartwig amination :

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.2 eq) |

| Ligand | XPhos (0.8 eq) |

| Base | t-BuONa (4.0 eq) |

| Solvent | Dioxane |

| Temperature | 110°C |

| Yield | 43% (imidazopyridine adduct) |

Salt Formation & Stability

The compound readily forms stable hydrochloride salts under acidic conditions:

-

Protonation sites : Piperazine N atoms (pKa ~9.5)

-

Preferred acid : HCl (gas or aqueous)

-

Crystallization solvent : EtOH/ether mixtures

Reaction Comparison Table

| Reaction Type | Key Reagents | Temperature | Yield Range | Application Example |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, aryl fluorides | 80°C | 90-95% | Pharmaceutical intermediates |

| Reductive Amination | NaBH(OAc)₃, ketones | 50°C | 56-76% | Polyamine synthesis |

| Cross-Coupling | Pd₂(dba)₃/XPhos, aryl halides | 110°C | 40-45% | Heterocyclic derivatives |

Mechanistic Insights

-

Steric effects : The 3-methyl group on the piperidine ring creates steric hindrance, directing substitution to the less hindered N-methylpiperazine nitrogen

-

Electronic effects : Protonation of piperazine enhances electrophilicity in substitution reactions

-

Conformational control : Chair conformation of piperidine ring stabilizes transition states in SNAr reactions

Applications De Recherche Scientifique

Chemical Overview

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine has the molecular formula and a molecular weight of approximately 197.32 g/mol. The compound features a piperazine ring, which is a common structural motif in many biologically active compounds. Its synthesis typically involves the reaction of 1-methylpiperazine with 3-methylpiperidine under controlled conditions.

Scientific Research Applications

The versatility of this compound makes it valuable across several domains:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various neurological disorders. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant properties, potentially influencing serotonin and dopamine receptor systems.

Biological Research

In biological studies, this compound serves as a tool for exploring the interactions of piperazine derivatives with biological targets. It is used to investigate the modulation of neurotransmitter systems and may have implications for treating conditions such as anxiety and depression.

Synthetic Chemistry

As a reagent and building block in synthetic chemistry, this compound facilitates the formation of more complex molecules. Its role as a catalyst in various industrial processes, particularly in condensation reactions, further underscores its utility.

Case Studies

Several studies have highlighted the applications and effects of this compound:

Case Study 1: Neuropharmacological Effects

Research has indicated that this compound may influence neurotransmitter systems related to anxiety and mood regulation. A study demonstrated its potential to reduce anxiety-like behavior in animal models, suggesting an anxiolytic effect.

Summary Table: Applications and Findings

| Application Area | Observed Effects | References |

|---|---|---|

| Medicinal Chemistry | Potential anxiolytic and antidepressant effects | |

| Biological Research | Modulation of neurotransmitter systems | |

| Synthetic Chemistry | Building block for complex molecule synthesis | |

| Anticancer Activity | Cytotoxicity against cancer cell lines |

Mécanisme D'action

The mechanism of action of 1-Methyl-4-(3-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, making it a valuable tool in pharmacological research .

Comparaison Avec Des Composés Similaires

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

1-Methyl-4-(4-piperidinyl)piperazine: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.

1-Benzylpiperazine: Known for its stimulant effects, differing significantly in its pharmacological profile.

1-(3-Chlorophenyl)piperazine: Used in research for its psychoactive properties, highlighting the diverse applications of piperazine derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Activité Biologique

1-Methyl-4-(3-methylpiperidin-4-yl)piperazine (MMPP) is a compound with notable biological activity, particularly in pharmacology. This article explores its mechanisms of action, binding affinities, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

MMPP is a piperazine derivative characterized by the following molecular formula:

- Molecular Formula : CHN

The structural features of MMPP contribute to its biological properties and interactions with various receptors in the central nervous system (CNS).

MMPP's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that MMPP may exhibit:

- Anxiolytic properties : Potentially reducing anxiety levels.

- Antidepressant effects : Influencing mood regulation through serotonin receptor modulation.

The compound's structural similarity to other psychoactive substances indicates possible interactions with opioid receptors, although specific binding affinities remain to be fully elucidated .

Binding Affinity Studies

Recent research has focused on MMPP's binding affinities to various receptors. The following table summarizes findings related to its interaction with key neurotransmitter systems:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT1A | Moderate | Agonist |

| 5-HT2A | High | Antagonist |

| D2 | Low | Antagonist |

| Opioid | Unknown | Potential Interaction |

These interactions suggest that MMPP may modulate neurotransmission in ways that could be beneficial for treating mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMPP, it is essential to compare it with structurally similar compounds. The following table outlines key differences and similarities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine | CHN | Lacks methyl substitution on the piperidine ring |

| 1-Methyl-4-(1-methylpiperidin-4-yl)piperazine | CHN | Contains an additional methyl group on piperidine |

| N,N-Dimethylpiperazine | CHN | Simpler structure without piperidine moiety |

MMPP's specific combination of functional groups enhances its biological activity while providing versatility in synthetic applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of MMPP:

- Neuropharmacological Studies : Research indicates that MMPP may enhance serotonergic transmission, which could lead to improved mood and cognitive functions in patients with depression. Its ability to act as both an agonist and antagonist at different serotonin receptor subtypes suggests a multitarget approach to treatment .

- Anxiolytic Effects : In animal models, MMPP demonstrated significant anxiolytic effects comparable to established anxiolytics, indicating its potential for therapeutic use in anxiety disorders .

- Potential Opioid Interactions : Preliminary findings suggest that MMPP may interact with opioid receptors, which opens avenues for exploring its use in pain management or substance use disorders .

Propriétés

IUPAC Name |

1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-10-9-12-4-3-11(10)14-7-5-13(2)6-8-14/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJXZHVOYPJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339782-26-1 | |

| Record name | 1-methyl-4-(3-methylpiperidin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.